molecular formula C15H19NOS3 B13900169 2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

Cat. No.: B13900169
M. Wt: 325.5 g/mol
InChI Key: SEUNIHBMNRELOC-CYBMUJFWSA-N
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Description

2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone is a complex organic compound that features a thiazolidinone ring, a benzylsulfanyl group, and a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone typically involves the reaction of a thiazolidinone derivative with a benzylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-1-(4-chlorophenyl)ethanone
  • 2-(benzylsulfanyl)-1-(4-methylphenyl)ethanone
  • 2-(benzylsulfanyl)-1-(4-bromophenyl)ethanone

Uniqueness

2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone is unique due to its specific structural features, such as the thiazolidinone ring and the propan-2-yl substituent. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H19NOS3

Molecular Weight

325.5 g/mol

IUPAC Name

2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

InChI

InChI=1S/C15H19NOS3/c1-11(2)13-9-20-15(18)16(13)14(17)10-19-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1

InChI Key

SEUNIHBMNRELOC-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1C(=O)CSCC2=CC=CC=C2

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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